cis-4-Piperazin-1-yl-cyclohexanol

Description

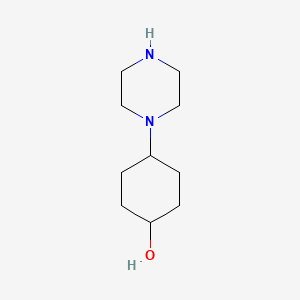

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJFHDNRNBKUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCNCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Significance of Piperazine and Cyclohexanol Motifs

The piperazine (B1678402) and cyclohexanol (B46403) moieties are fundamental building blocks in the design and synthesis of a vast array of chemical compounds, particularly in the realm of medicinal chemistry and materials science.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is often considered a "privileged scaffold" in drug discovery. nih.gov This is due to its unique combination of properties, including its basicity, solubility, and conformational flexibility, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures and the introduction of various functional groups that can interact with biological targets. researchgate.netnih.gov The piperazine core is a common feature in drugs targeting a wide range of conditions, including cancer, bacterial infections, and neurological disorders. nih.govnih.gov Its ability to form hydrogen bonds and act as a linker between different parts of a molecule further enhances its utility in drug design. researchgate.net

The cyclohexanol motif, a six-membered carbocyclic ring bearing a hydroxyl group, is another versatile component in chemical synthesis. ontosight.aichemicalbook.com Cyclohexanol and its derivatives are crucial intermediates in the industrial production of polymers like nylon. chemicalbook.comwikipedia.org The hydroxyl group can be readily oxidized to a cyclohexanone (B45756) or undergo esterification, providing a handle for further chemical transformations. wikipedia.orgnih.gov In medicinal chemistry, the cyclohexanol scaffold can influence a molecule's lipophilicity and provide a platform for introducing substituents in a well-defined three-dimensional arrangement. ontosight.ai The stereochemistry of substituted cyclohexanols is often a critical determinant of their biological activity.

The Decisive Role of Stereochemistry in 1,4 Disubstituted Cyclohexanes

The spatial arrangement of atoms, or stereochemistry, is of paramount importance in 1,4-disubstituted cyclohexane (B81311) derivatives like cis-4-Piperazin-1-yl-cyclohexanol. These molecules can exist as cis and trans isomers, where the substituents are on the same or opposite sides of the ring's plane, respectively. minia.edu.egmvpsvktcollege.ac.in This seemingly subtle difference has profound implications for the molecule's shape and, consequently, its interactions with other molecules.

Cyclohexane rings are not planar; they predominantly adopt a "chair" conformation to minimize ring strain. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in For 1,4-disubstituted cyclohexanes, the cis isomer has one substituent in an axial position and the other in an equatorial position (a,e or e,a). libretexts.org The ring can "flip" between two chair conformations, which interchanges the axial and equatorial positions. mvpsvktcollege.ac.in

The stability of a particular conformation is largely dictated by steric interactions. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.orgopenstax.org In the case of this compound, a conformational equilibrium will exist between the two chair forms. The preferred conformation will be the one where the larger substituent (the piperazinyl group) occupies the equatorial position to minimize these unfavorable steric clashes. libretexts.org However, intramolecular hydrogen bonding between the cyclohexanol's hydroxyl group and a nitrogen atom of the piperazine (B1678402) ring could potentially influence this equilibrium, in some cases even favoring a boat or twist-boat conformation. minia.edu.eg

It is important to note that while cis- and trans-1,4-disubstituted cyclohexanes are stereoisomers, if the two substituents are different, neither the cis nor the trans isomer is chiral, as they both possess a plane of symmetry. idc-online.comlibretexts.org

Derivatization Chemistry and Role As a Synthetic Intermediate

Synthesis of Novel Analogues and Derivatives

The generation of novel analogues from cis-4-piperazin-1-yl-cyclohexanol is primarily achieved through targeted modifications at its principal functional groups. These derivatizations are crucial for exploring structure-activity relationships (SAR) and optimizing properties such as solubility, metabolic stability, and target affinity. researchgate.net The inherent structural features of the piperazine (B1678402) ring, including its two nitrogen atoms, provide a foundation for enhancing pharmacokinetic profiles. nih.gov

Functionalization at Hydroxyl Group of Cyclohexanol (B46403)

The secondary alcohol of the cyclohexanol moiety is a prime site for functionalization, most commonly through etherification and esterification reactions.

Etherification: The formation of ether linkages is a common strategy to introduce a variety of substituents, ranging from simple alkyl chains to complex aromatic systems. The Williamson ether synthesis, a classical and reliable method, can be employed where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide. youtube.com More advanced catalytic methods, such as those using gold or zinc catalysts, can also facilitate the coupling of alcohols with various partners to form ethers under mild conditions. organic-chemistry.org For instance, coupling with substituted benzyl (B1604629) alcohols can be achieved chemoselectively. organic-chemistry.org These modifications can significantly alter the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.

Esterification: The hydroxyl group can be readily converted to an ester. This transformation is often used to create prodrugs or to introduce specific functionalities. The reaction typically involves acylating agents like acyl chlorides or anhydrides in the presence of a base. Enzymatic acylation offers a method for regioselective and stereoselective ester formation, which can be crucial when dealing with chiral molecules. google.com

Table 1: Examples of Functionalization at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application/Purpose |

| Etherification | 1. NaH, THF 2. R-X (Alkyl or Benzyl Halide) | Ether (R-O-) | Modulate lipophilicity, introduce sterically bulky groups. |

| Esterification | RCOCl, Pyridine or Et₃N | Ester (R-C(=O)O-) | Prodrug design, introduction of specific chemical handles. |

| Enzymatic Acylation | Lipase, Acyl Donor (e.g., vinyl acetate) in organic solvent | Chiral Ester | Enantioselective synthesis, separation of stereoisomers. google.com |

Modifications of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, but in this compound, one is tertiary (attached to the cyclohexyl ring) and the other is a secondary amine. This secondary amine is a key nucleophilic center, enabling a wide range of modifications. nih.gov

N-Alkylation: This is one of the most common modifications, where an alkyl group is introduced at the N-4 position of the piperazine ring. rsc.org This can be achieved using various alkylating agents, such as alkyl halides or tosylates, often in the presence of a base to scavenge the acid byproduct. beilstein-journals.orgmdpi.com Reductive amination is another powerful method, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. These reactions allow for the introduction of diverse substituents, including benzyl, substituted phenyl, and heterocyclic moieties, which are pivotal for tuning the electronic and steric properties of the final compound. researchgate.net

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction provides a versatile route to a wide range of N-aryl piperazine derivatives, which are common motifs in pharmacologically active compounds. jocpr.com

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. This modification can alter the basicity of the piperazine nitrogen and introduce new hydrogen bonding capabilities, which can be critical for target binding.

Table 2: Examples of Piperazine Nitrogen Modifications

| Modification Type | Reagents and Conditions | Resulting Moiety | Impact on Properties |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) in a polar solvent | N-Alkylpiperazine | Alters basicity, lipophilicity, and steric profile. rsc.orgbeilstein-journals.org |

| N-Arylation | Ar-Br, Pd-catalyst (e.g., Pd₂(dba)₃), Ligand, Base | N-Arylpiperazine | Introduces aromatic systems for π-stacking interactions, modulates electronics. jocpr.com |

| N-Acylation | RCOCl or (RCO)₂O, Base | N-Acylpiperazine (Amide) | Reduces basicity, introduces hydrogen-bond acceptors. |

| Reductive Amination | RCHO (Aldehyde), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine | Versatile method for introducing a wide range of alkyl groups. researchgate.net |

Introduction of Additional Stereocenters

While the parent molecule exists as a cis isomer, further chemical manipulations can introduce new stereocenters, leading to a variety of diastereomers and enantiomers. This is particularly relevant in medicinal chemistry, where the stereochemistry of a drug can profoundly affect its efficacy and safety.

New stereocenters can be created by using chiral building blocks during the derivatization process. For example, alkylating the piperazine nitrogen with a chiral alkyl halide will generate a pair of diastereomers. Similarly, enantioselective reactions can be employed. For instance, an enantioselective fluorination of a related piperidinone precursor has been used to create a chiral fluorinated piperidinol building block, demonstrating a strategy that could be adapted to similar scaffolds. nih.gov The synthesis of specific enantiomeric forms of related cis-configured cyclohexanediol derivatives has also been achieved through enzymatic resolution, highlighting a pathway to access single enantiomers. google.com

Utilization as a Key Building Block in Complex Molecule Synthesis

The this compound scaffold is a recognized building block in the synthesis of more complex, biologically active molecules. Its pre-formed cyclohexyl-piperazine core provides a rigid and defined three-dimensional structure that can be strategically incorporated into larger molecular architectures.

One notable application is in the synthesis of antagonists for the neurokinin-1 (NK1) receptor. nih.govnih.gov These antagonists are of interest for treating a variety of conditions, including nausea and depression. In these syntheses, the piperazinyl-cyclohexanol fragment often serves as a central scaffold onto which other pharmacophoric elements are attached. For example, the piperazine nitrogen can be functionalized with moieties that interact with specific pockets of the receptor, while the cyclohexanol portion provides a rigid framework to correctly orient these interacting groups. nih.govkuleuven.be The development of chimeric opioid agonist-NK1 receptor antagonists has also utilized related building blocks to combine two distinct pharmacological activities into a single molecule. nih.govkuleuven.be

Chemical Transformations for Specific Functional Group Introduction

Beyond simple derivatization, the this compound core can undergo more profound chemical transformations to introduce specific functional groups or to alter the core structure itself. chemistry-chemists.com

The secondary hydroxyl group can be oxidized to the corresponding ketone, cis-4-(piperazin-1-yl)cyclohexanone. This ketone then serves as a versatile intermediate for a host of other reactions. For example, it can undergo nucleophilic addition to introduce new carbon or heteroatom substituents at the 4-position of the cyclohexane (B81311) ring, potentially creating a new stereocenter. It can also participate in reductive amination reactions or serve as a precursor for the formation of oximes or hydrazones.

Development of Chemically Modified Analogues for Analytical Purposes

Chemically modified analogues of this compound and related structures are essential for analytical applications, particularly in pharmacokinetic and metabolism studies. The most common modification for this purpose is isotopic labeling, typically with deuterium (B1214612) (²H).

Deuterium-labeled standards are invaluable in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). mdpi.com The synthesis of these labeled compounds often involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms at specific positions. For example, reduction of an appropriate amide or ester precursor with LiAlD₄ can install deuterium atoms on the carbon adjacent to the nitrogen or oxygen. iaea.orgnih.gov The synthesis of deuterium-labeled pregabalin (B1679071) involved a reaction with a deuterated nucleophile, showcasing another strategy for site-specific labeling. researchgate.net These labeled analogues have nearly identical chemical properties to the unlabeled compound but are easily distinguished by their higher mass, making them ideal internal standards for accurate quantification in complex biological matrices like plasma or urine. mdpi.commdpi.com

Molecular Recognition and Ligand Binding Studies in Vitro Methodologies

Methodologies for Assessing Ligand-Receptor Interactions (In Vitro)

To investigate the binding of a compound like cis-4-Piperazin-1-yl-cyclohexanol to a specific receptor, a variety of in vitro techniques are typically utilized. Radioligand binding assays are a common approach, where a radiolabeled form of a known ligand is used to compete with the unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Other methodologies include surface plasmon resonance (SPR), which measures the change in refractive index at the surface of a sensor chip as the ligand binds to an immobilized receptor, providing real-time kinetic data on association and dissociation rates. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters such as enthalpy and entropy of binding.

In Vitro Studies of Enzyme Inhibition Kinetics

Should this compound be investigated as a potential enzyme inhibitor, its mechanism of action and potency would be determined through enzyme inhibition kinetic studies. These experiments involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

By analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key parameter determined from these studies.

Conformational Effects on Ligand-Target Interactions (In Vitro)

The three-dimensional structure, or conformation, of a ligand is critical for its interaction with a biological target. For a molecule containing a cyclohexane (B81311) ring like this compound, the stereochemistry is fixed in a "cis" configuration, which dictates the spatial arrangement of the piperazinyl and hydroxyl groups. The cyclohexane ring itself typically adopts a chair conformation to minimize steric strain.

The specific chair conformation and the axial or equatorial positions of the substituents would significantly influence how the molecule fits into a binding pocket. Techniques such as X-ray crystallography of the ligand-target complex or nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the bound conformation of the ligand and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Computational methods, including molecular docking and molecular dynamics simulations, are also employed to predict and analyze the binding modes and conformational preferences of ligands within a target's active site.

Analytical Method Development and Characterization

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatography is the cornerstone for assessing the stereoisomeric purity of cis-4-Piperazin-1-yl-cyclohexanol. Given that the compound has stereocenters, the separation of its diastereomers is critical.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. The strategy for separating stereoisomers like cis- and trans-4-piperazin-1-yl-cyclohexanol often involves chiral chromatography. chromatographyonline.com There are two primary approaches: the indirect method, where the diastereomers are derivatized with a chiral agent to form new compounds that can be separated on a standard achiral column, and the direct method, which uses a Chiral Stationary Phase (CSP). chromatographyonline.comchiralpedia.com

The direct approach using CSPs is more common and efficient. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov For piperazine-containing structures, the selection of the mobile phase is crucial. A combination of solvents like acetonitrile, methanol, and a basic modifier such as diethylamine (B46881) (DEA) can enhance chromatographic efficiency and resolution on a chiral column. jocpr.com For instance, a mobile phase composition of Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) has been shown to achieve good separation for piperazine-related compounds on a Chiralpak IC column. jocpr.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the diastereomers and the chiral selector embedded in the stationary phase. sigmaaldrich.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Provides the chiral environment for separation. jocpr.com |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v) | Elutes the compounds and enhances resolution. jocpr.com |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. jocpr.com |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | Monitors the elution of the separated isomers. |

Gas Chromatography (GC) is typically used for compounds that are volatile or can be converted into volatile derivatives. nih.gov Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. A significant challenge in the GC analysis of similar compounds, like cyclohexanol (B46403) and cyclohexanone (B45756), is achieving adequate peak separation due to similar retention times. researchgate.net

To overcome this, a derivatization strategy is employed. The hydroxyl group of the cyclohexanol moiety can be converted into a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether. researchgate.netnist.gov This is achieved by reacting the compound with a silylating agent. This derivatization changes the retention time of the alcohol, allowing for better separation from other components. researchgate.net The piperazine (B1678402) moiety is not affected by this specific derivatization. The analysis would then be performed on a standard non-polar column, such as an HP-5MS. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | Silylating agent (e.g., HMDS) | Increases volatility by converting the -OH group. researchgate.net |

| Column | HP-5MS (or equivalent non-polar column) | Separates compounds based on boiling point/volatility. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Temperature Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) | Ensures separation of volatile components. researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides identification (MS) and quantification (FID/MS). nih.gov |

Advanced Spectroscopic Methods for Quantitative Analysis (Excluding Basic Identification)

While NMR and basic MS are used for structural identification, advanced spectroscopic methods are developed for precise quantitative analysis. For a compound like this compound, which lacks a strong native chromophore, these methods often rely on chemical derivatization. researchgate.net

One established method for quantifying piperazine and its derivatives involves UV-Vis spectrophotometry after derivatization. nih.gov The piperazine nitrogen atoms can react with nitrous acid to form an N-nitroso derivative, which exhibits UV absorbance that can be measured for quantification. nih.gov Beer's law can be obeyed in the microgram-per-milliliter range for such derivatives. nih.gov Another approach involves reacting the piperazine with a reagent like phenothiazine (B1677639) and N-bromosuccinimide to produce a colored product with a distinct absorption maximum, allowing for spectrophotometric determination. nih.gov

More advanced techniques like Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) offer rapid, real-time quantitative analysis of volatile compounds without the need for sample preparation or chromatographic separation. nih.gov While not directly applied to this compound, SIFT-MS has been successfully validated for the headspace analysis and quantification of cyclohexanol in plasma, demonstrating its potential for quantifying related volatile analytes or derivatives. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy to enhance the detectability of this compound, especially for trace-level analysis. The choice of derivatizing agent depends on the analytical technique and the functional group being targeted. nih.gov

For HPLC-UV Detection: Since the piperazine and cyclohexanol moieties lack significant UV absorption, a chromophore must be introduced. researchgate.net Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or Dansyl chloride (DNS-Cl) react with the secondary amine of the piperazine ring to form stable, highly UV-active derivatives. researchgate.netjocpr.com This allows for sensitive detection using standard HPLC-UV equipment. jocpr.comnih.gov

For HPLC-Fluorescence Detection (FLD): For even greater sensitivity, a fluorophore can be attached. Derivatizing agents that create fluorescent products can lower detection limits significantly. researchgate.net

For HPLC-MS Detection: To improve ionization efficiency in mass spectrometry, derivatization can be used to introduce a readily ionizable group. nih.gov Reagents such as p-toluenesulfonyl isocyanate (PTSI) can react with the hydroxyl group, and the resulting derivative may show improved ionization in the mass spectrometer. nih.gov

For GC-MS Detection: As mentioned previously, derivatization of the polar hydroxyl group with a silylating agent is a common strategy to increase volatility and improve chromatographic peak shape for GC analysis. researchgate.net

| Technique | Target Group | Derivatizing Reagent Example | Purpose |

|---|---|---|---|

| HPLC-UV | Piperazine amine | Dansyl chloride (DNS-Cl) researchgate.netnih.gov | Introduces a strong chromophore for UV detection. researchgate.net |

| HPLC-UV | Piperazine amine | 4-chloro-7-nitrobenzofuran (NBD-Cl) researchgate.netjocpr.com | Forms a stable, UV-active derivative. jocpr.com |

| GC-MS | Cyclohexanol hydroxyl | Silylating agent (e.g., HMDS) researchgate.net | Increases volatility and thermal stability. |

| HPLC-MS | Cyclohexanol hydroxyl | p-toluenesulfonyl isocyanate (PTSI) nih.gov | Improves ionization efficiency for MS detection. |

Impurity Profiling Methodologies in Related Chemical Entities

Impurity profiling is essential for ensuring the safety and quality of any chemical entity. For this compound, impurities can arise from the synthesis process or degradation.

Potential impurities may include:

Starting Materials: Unreacted piperazine or other precursors.

Stereoisomers: The corresponding trans-diastereomer is a likely process-related impurity.

By-products: Compounds formed from side reactions during synthesis.

Degradation Products: Piperazine rings are susceptible to oxidation and can react with carbon dioxide to form carbamates. veeprho.com

The methodologies for impurity profiling involve developing highly sensitive and selective analytical methods, typically using HPLC or GC coupled with mass spectrometry (MS). These methods must be capable of separating the main compound from trace-level impurities. A common approach involves using a high-resolution HPLC method with a gradient elution to separate all potential impurities, which are then identified by their mass-to-charge ratio using an in-line MS detector. The methods developed for quantitative analysis can be adapted for impurity profiling by adjusting conditions to ensure the detection of trace components. For instance, the HPLC methods used for diastereomeric separation are directly applicable to quantifying the trans-isomer impurity.

Future Research Directions

Exploration of Novel Stereoselective Synthetic Pathways

The synthesis of the cis-isomer of 4-piperazin-1-yl-cyclohexanol presents a stereochemical challenge. Future research will likely focus on developing novel synthetic routes that offer high stereoselectivity, avoiding the formation of the trans-isomer and subsequent purification steps.

One promising avenue is the stereoselective reduction of a 4-piperazin-1-yl-cyclohexanone precursor. While reductions of substituted cyclohexanones can yield a mixture of diastereomers, the use of highly specific catalytic systems can favor the formation of the cis-alcohol. For instance, protocols using lithium dispersion with specific metal chlorides like FeCl₂·4H₂O or CuCl₂·2H₂O have shown high stereoselectivity in producing the most thermodynamically stable alcohols from cyclic ketones. organic-chemistry.org Research could focus on adapting these methods, or developing new chiral catalysts, to selectively produce the axial alcohol corresponding to the cis-isomer.

Another approach involves the development of tandem reactions. For example, a tandem 1,4-reduction-aldol cyclization of monoenone monoketones has been shown to produce six-membered cyclic aldols with high diastereoselectivity. organic-chemistry.org Investigating similar cascade reactions that could construct the substituted cyclohexane (B81311) ring with the desired cis configuration in a single, efficient process is a key area for future work. Furthermore, exploring atom transfer radical cyclization (ATRC) could offer a powerful technique for constructing the core cyclic framework, a method that has been successfully used to create other complex cyclic imines. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies. Advanced computational approaches will be crucial in further understanding cis-4-Piperazin-1-yl-cyclohexanol.

Predictive modeling can be employed to perform detailed conformational analysis. For 1,4-disubstituted cyclohexanes, computational algorithms can determine the preferred three-dimensional shapes and relative stabilities of different conformations. researchgate.net Molecular mechanics and quantum chemistry calculations can predict the energy differences between the chair conformers and the influence of intramolecular interactions, such as hydrogen bonding, on the conformational equilibrium. researchgate.netmdpi.com For this compound, this would involve modeling the interplay between the equatorial piperazine (B1678402) group and the axial hydroxyl group.

Furthermore, computational studies can aid in the design of new derivatives. By modeling the interaction of various substituents with the core structure, researchers can predict how modifications will affect the molecule's physicochemical properties. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deep insights into the electronic effects that govern conformational preferences, helping to explain puzzling experimental observations and guiding the rational design of new compounds with desired properties. mdpi.com

Development of Chemo-Enzymatic Cascade Processes for Derivatives

Chemo-enzymatic cascade processes, which combine the selectivity of biocatalysts with the versatility of chemical reactions, represent a sustainable and efficient approach to synthesizing derivatives of this compound. rsc.org

Future research could focus on developing one-pot cascades where an enzyme selectively modifies a part of the molecule, followed by a chemical transformation. For example, an enzyme could be used to selectively acylate or glycosylate the hydroxyl group, followed by a chemical modification of the piperazine ring. The use of enzymes like lipases or transaminases is particularly promising. Transaminases have been successfully used in the stereoselective synthesis of other substituted cyclohexane amines, demonstrating their potential for creating chiral centers with high precision. nih.gov

A key challenge in combining chemo- and biocatalysis is the potential incompatibility of reaction conditions and mutual deactivation of catalysts. rsc.org Research into strategies like using non-conventional solvents, creating enzyme-metal hybrid catalysts, or employing spatial compartmentalization will be essential to overcome these issues. rsc.org The development of biocatalytic cascades for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines showcases a powerful strategy that could be adapted for creating complex piperazine derivatives. nih.gov

Elucidation of Intramolecular Interactions Governing Conformational Preferences

The conformational preference of this compound is a delicate balance of steric and electronic effects. In the chair conformation of a cyclohexane ring, substituents prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org For a cis-1,4-disubstituted cyclohexane, one substituent must be axial while the other is equatorial. libretexts.orglibretexts.org

A critical area for future research is the detailed elucidation of the intramolecular hydrogen bond that can form between the axial hydroxyl group and the nitrogen atom of the equatorial piperazine ring. This interaction can significantly influence the stability of the conformation. rsc.org While steric hindrance would typically destabilize an axial substituent, a stabilizing intramolecular hydrogen bond could counteract this effect. rsc.org

Advanced spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR), combined with high-level computational modeling, can be used to precisely quantify the energetic contributions of these intramolecular interactions. mdpi.comcdnsciencepub.com Studies on similar systems, such as 1,4-cyclohexanediol, have shown how hydrogen-bonding patterns dictate the crystal structure and can be analyzed using graph-set models. nih.gov Understanding these subtle interactions is crucial, as the conformation of the molecule can have a profound impact on its biological activity and physical properties.

Application of Flow Chemistry Techniques for Efficient Production

For the large-scale and efficient production of this compound and its derivatives, flow chemistry presents significant advantages over traditional batch processing. nih.govcam.ac.ukbeilstein-journals.org Continuous flow systems offer superior heat and mass transfer, enhanced safety, and easier scalability. mdpi.com

Future research should focus on adapting and optimizing synthetic routes for this compound in a continuous flow setup. For example, the synthesis of monosubstituted piperazines has been successfully translated from batch to a flow microwave reactor, resulting in a more efficient process. nih.govmdpi.com This approach could be applied to the reaction between piperazine and a suitable cyclohexyl precursor.

Q & A

Q. What are the standard synthetic routes for preparing cis-4-Piperazin-1-yl-cyclohexanol, and how is stereochemical purity ensured?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution on a cyclohexanol scaffold. For stereochemical control, chiral precursors (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine derivatives) are used, followed by deprotection and functionalization of the piperazine moiety. Structural confirmation is achieved via ESI-MS (e.g., m/z 198 [M + H]⁺ for intermediates) and ¹H NMR to verify stereochemistry and substituent positions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., EP/BP impurities cataloged in pharmacopeial databases). LC-MS/MS aids in identifying trace impurities like N-methylated derivatives or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between cis and trans isomers of 4-Piperazin-1-yl-cyclohexanol derivatives?

- Methodological Answer : Conduct molecular docking studies to compare binding affinities with target receptors (e.g., serotonin or dopamine receptors). Validate experimentally via radioligand binding assays and functional cAMP assays to quantify isomer-specific activity. Contradictions may arise from differences in steric hindrance or hydrogen-bonding interactions in the active site .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed reactions) or kinetic resolution during ring-opening of epoxide intermediates. Monitor reaction progress via in-situ FTIR to detect intermediates and adjust reaction parameters (temperature, solvent polarity) dynamically .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate logP, pKa, and solubility. Tools like COSMOtherm or Schrödinger’s QikProp model partition coefficients and membrane permeability. Validate predictions experimentally via shake-flask solubility assays and ion-selective electrode measurements .

Q. What experimental designs are suitable for studying the neuroprotective mechanisms of this compound in vitro?

- Methodological Answer : Use primary neuronal cultures treated with oxidative stress inducers (e.g., H₂O₂ or glutamate). Assess neuroprotection via MTT assay for viability, ROS detection kits , and Western blotting for apoptosis markers (e.g., caspase-3). Compare results to structurally related compounds (e.g., piperazine-containing spiro derivatives) to isolate structure-activity relationships .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data between this compound and its analogs?

- Methodological Answer : Re-refine X-ray data using OLEX2 or SHELXL with updated scattering factors. Cross-validate with synchrotron radiation to resolve low-resolution ambiguities. If torsional angles conflict with NMR data, consider dynamic effects (e.g., ring puckering) via molecular dynamics simulations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.